molecular formula C10H9N5 B2763092 4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 78650-16-5

4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B2763092
CAS No.: 78650-16-5
M. Wt: 199.217
InChI Key: JYUMVHXSEQXABG-UHFFFAOYSA-N
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Description

4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a heterocyclic compound that belongs to the class of triazinobenzimidazoles. This compound is characterized by a fused ring structure that includes a triazine ring and a benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the cyclization of 2-benzimidazolylguanidine with various reactants. One common method includes the reaction of 2-benzimidazolylguanidine with aldehydes under specific conditions to form the desired triazinobenzimidazole structure . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazine or benzimidazole rings.

    Substitution: The compound can undergo substitution reactions where functional groups on the rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and the use of solvents like DMSO or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .

Scientific Research Applications

4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial and anticancer agents.

    Medicine: Research has indicated its potential use in developing drugs targeting specific enzymes or pathways involved in diseases.

    Industry: It is utilized in the development of materials with specific chemical properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazino[1,2-a]benzimidazole: Similar in structure but lacks the methyl group at the 4-position.

    Benzimidazole: A simpler structure with only the benzimidazole ring.

    Triazine: Contains only the triazine ring without the fused benzimidazole structure.

Uniqueness

4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity. The presence of the methyl group at the 4-position further enhances its chemical behavior, making it a valuable compound for various applications .

Properties

IUPAC Name

4-methyl-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c1-6-12-9(11)14-10-13-7-4-2-3-5-8(7)15(6)10/h2-5H,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUMVHXSEQXABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=NC3=CC=CC=C3N12)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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